molecular formula C14H9NO B14174857 3-Isocyanato-9H-fluorene CAS No. 923030-47-1

3-Isocyanato-9H-fluorene

Cat. No.: B14174857
CAS No.: 923030-47-1
M. Wt: 207.23 g/mol
InChI Key: WFVILPSKMDVAJR-UHFFFAOYSA-N
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Description

3-Isocyanato-9H-fluorene is an organic compound that features a fluorene backbone with an isocyanate functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-amino-9H-fluorene with phosgene, which results in the formation of the isocyanate group . This reaction is usually carried out under controlled conditions to ensure safety and maximize yield.

Industrial Production Methods: Industrial production of isocyanates, including 3-Isocyanato-9H-fluorene, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and urea as starting materials, which are safer and more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isocyanato-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism by which 3-Isocyanato-9H-fluorene exerts its effects depends on its specific application. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Isocyanato-9H-fluorene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

CAS No.

923030-47-1

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

3-isocyanato-9H-fluorene

InChI

InChI=1S/C14H9NO/c16-9-15-12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8H,7H2

InChI Key

WFVILPSKMDVAJR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N=C=O)C3=CC=CC=C31

Origin of Product

United States

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